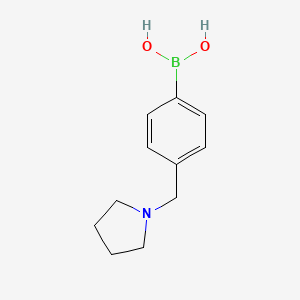
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylboronic acids are a class of bioactive molecules with a broad spectrum of pharmacological properties. The specific compound of interest, "4-(Pyrrolidin-1-ylmethyl)phenylboronic acid," is not directly mentioned in the provided papers, but related compounds and their properties have been studied extensively. These compounds are known for their utility in various chemical reactions and potential applications in drug synthesis and sensor development .
Synthesis Analysis
The synthesis of related phenylboronic acid compounds typically involves multi-step processes starting from cost-effective and easily accessible materials. For instance, the synthesis of a meso-substituted phenylboronic acid-functionalized calix pyrrole was achieved through the intermediate formation of dipyrromethane, which was then further functionalized . Similarly, the synthesis of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was performed in two steps, indicating a potentially analogous approach could be used for the synthesis of "4-(Pyrrolidin-1-ylmethyl)phenylboronic acid" .
Molecular Structure Analysis
The molecular structures of phenylboronic acid derivatives are often confirmed using spectroscopic methods such as IR, NMR, and MS, and in some cases, by X-ray diffraction. These techniques provide detailed information about the molecular conformation and crystallography of the compounds . Density functional theory (DFT) is also used to analyze and optimize the molecular structure, ensuring consistency with experimental data .
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They are used as building blocks in the Suzuki–Miyaura coupling reaction, as demonstrated by the synthesis of silicon-containing drugs using halogenated phenylboronic acid derivatives . Additionally, phenylboronic acids have been shown to catalyze dehydrative condensation reactions between carboxylic acids and amines, which is crucial for peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are characterized using various spectroscopic techniques. The electrochemical properties of these compounds are particularly noteworthy, as they can be used to develop sensitive electrochemical sensors for neurotransmitters like dopamine . Quantum mechanical studies, including calculations of Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, provide insights into the reactivity and interaction potential of these molecules .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLRYOCYRFLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



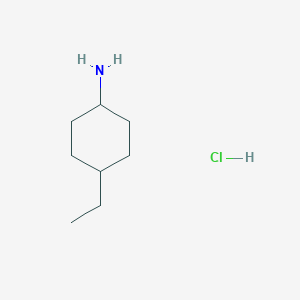


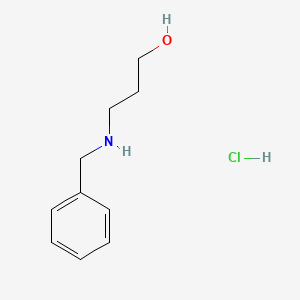
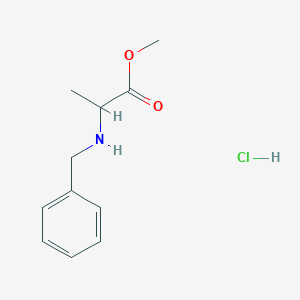
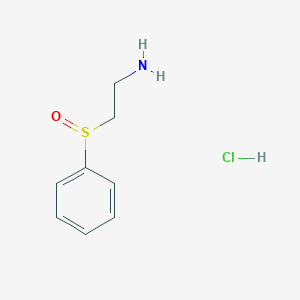
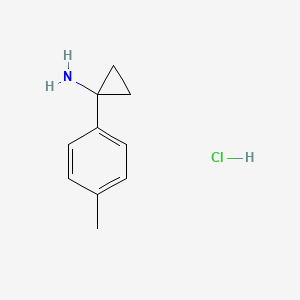
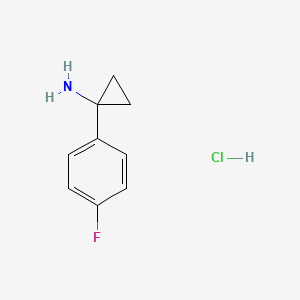
![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)
